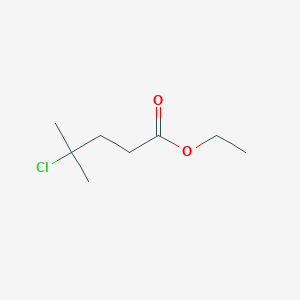

Ethyl 4-chloro-4-methylpentanoate

Description

Properties

CAS No. |

71441-79-7 |

|---|---|

Molecular Formula |

C8H15ClO2 |

Molecular Weight |

178.65 g/mol |

IUPAC Name |

ethyl 4-chloro-4-methylpentanoate |

InChI |

InChI=1S/C8H15ClO2/c1-4-11-7(10)5-6-8(2,3)9/h4-6H2,1-3H3 |

InChI Key |

PRHAFIXYRPDUNB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(C)(C)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 4-chloro-4-methylpentanoate

Chlorination of Precursors Followed by Esterification

The most documented industrial method involves chlorination of diketene derivatives or related keto-esters, followed by ethanol-mediated esterification. This method is described in detail in Chinese patent CN112500290A, which provides large-scale synthesis procedures for ethyl 4-chloroacetoacetate, a close analog and precursor to ethyl 4-chloro-4-methylpentanoate.

Process Overview

-

- A chlorination kettle is charged with dichloroethane as solvent, cooled to subzero temperatures (-2 °C to -20 °C).

- A mixture of diketene and a second portion of dichloroethane is added.

- Chlorine gas is introduced gradually, with flow rates controlled in stages to maintain temperature and reaction rate.

- Typical chlorine amounts range from 272 kg to 275.2 kg for large batches.

- Temperature is carefully controlled between -18 °C and -20 °C during chlorine introduction.

-

- After chlorination, ethanol is added dropwise to the reaction mixture.

- The mixture is stirred uniformly and transferred to a temperature-controlled kettle.

- Pressure is reduced to approximately -0.015 MPa and heated to around 2 °C for 2 hours to complete esterification.

- Water is added in stages to facilitate phase separation.

- The organic layer containing the ester product is isolated and purified.

Key Parameters and Yields

| Parameter | Value/Range |

|---|---|

| Solvent | Dichloroethane |

| Chlorine introduction | 10–25 kg/h flow rate |

| Chlorination temp. | -20 °C to -2 °C |

| Ethanol added | ~123–125 kg per batch |

| Esterification temp. | ~2 °C |

| Pressure during ester. | ~-0.015 MPa |

| Reaction time | 2 hours (esterification) |

This method yields ethyl 4-chloroacetoacetate with high purity and is scalable for industrial production.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chlorination + Esterification | Direct chlorination of diketene derivatives; industrial scale; solvent dichloroethane; controlled temperature and chlorine flow | High yield; scalable; well-established | Requires handling of chlorine gas; low temperature control needed |

| Malonic Ester Synthesis | Multi-step synthesis from chlorinated alkyl halides via malonate intermediates | High purity; versatile for complex esters | More steps; longer synthesis time; requires multiple reagents |

| Biocatalytic Reduction | Enzymatic reduction of chlorinated ketoesters using coenzymes | Mild conditions; environmentally friendly | Limited to hydroxy derivatives; requires enzyme availability |

Research Findings and Practical Considerations

- The chlorination and esterification method is the most documented and practical for producing ethyl 4-chloro-4-methylpentanoate or closely related esters at scale.

- Control of temperature and chlorine flow rate is critical to avoid over-chlorination or side reactions.

- The use of dichloroethane as solvent provides good solubility and reaction control but requires proper handling due to toxicity.

- Post-reaction workup involving water addition and phase separation ensures removal of impurities and solvent recovery.

- Alternative synthetic routes such as malonic ester synthesis provide access to structurally related esters but are less direct and more complex.

- Emerging biocatalytic methods offer potential for selective transformations but currently apply to different but related substrates.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time | Notes |

|---|---|---|---|---|---|

| Chlorination | Diketene + Cl2 + Dichloroethane solvent | -20 to -2 | Atmospheric | Controlled flow of chlorine gas | Chlorine flow rate staged for control |

| Esterification | Ethanol addition + stirring + heating | ~2 | -0.015 | 2 hours | Pressure reduced to facilitate esterification |

| Workup | Water addition + stirring + phase separation | Ambient | Atmospheric | Several hours | Separation of organic layer |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-4-methylpentanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed

Substitution: Formation of 4-methyl-4-pentanoic acid derivatives.

Reduction: Formation of 4-chloro-4-methylpentanol.

Hydrolysis: Formation of 4-chloro-4-methylpentanoic acid and ethanol.

Scientific Research Applications

Ethyl 4-chloro-4-methylpentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in the synthesis of drug molecules.

Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-4-methylpentanoate involves its interaction with specific molecular targets, depending on the reaction it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ester group is reduced to an alcohol via the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Ethyl 4-Methylpentanoate (Ethyl 4-Methylvalerate)

Key Differences :

- Structure : Lacks the chlorine atom at the 4th carbon, replaced solely by a methyl group.

- Molecular Formula: C₈H₁₆O₂ vs. C₇H₁₁ClO₂ (estimated for ethyl 4-chloro-4-methylpentanoate).

- Reactivity : The absence of chlorine reduces electrophilicity, making it less reactive in nucleophilic substitution reactions compared to its chlorinated counterpart.

- Applications: Ethyl 4-methylpentanoate is widely used as a flavoring agent (FEMA No. 4343) due to its fruity aroma, whereas the chloro-substituted variant may find use in synthetic intermediates .

Table 1: Ethyl 4-Methylpentanoate vs. Ethyl 4-Chloro-4-Methylpentanoate

| Property | Ethyl 4-Methylpentanoate | Ethyl 4-Chloro-4-Methylpentanoate (Estimated) |

|---|---|---|

| Molecular Formula | C₈H₁₆O₂ | C₇H₁₁ClO₂ |

| Molecular Weight | 144.21 g/mol | ~166.62 g/mol |

| Substituents | 4-methyl | 4-chloro, 4-methyl |

| Boiling Point | ~160–165°C (ECHA data) | Higher due to Cl polarity |

| Applications | Flavoring, fragrances | Synthetic intermediates, pharmaceuticals |

Ethyl 4-Chloro-3-Oxobutanoate

Key Differences :

- Structure: Shorter carbon chain (butanoate vs. pentanoate) with a ketone group at the 3rd position and chlorine at the 4th position.

- Reactivity: The α,β-unsaturated ketone moiety enables conjugation, enhancing reactivity in Michael additions or cyclization reactions. This contrasts with the saturated backbone of ethyl 4-chloro-4-methylpentanoate.

- Synthetic Utility: Ethyl 4-chloro-3-oxobutanoate is a precursor in heterocyclic synthesis (e.g., pyrazoles), while the pentanoate analog may favor longer-chain intermediates .

Table 2: Ethyl 4-Chloro-3-Oxobutanoate vs. Ethyl 4-Chloro-4-Methylpentanoate

| Property | Ethyl 4-Chloro-3-Oxobutanoate | Ethyl 4-Chloro-4-Methylpentanoate |

|---|---|---|

| Molecular Formula | C₆H₉ClO₃ | C₇H₁₁ClO₂ |

| Functional Groups | Chloro, ketone, ester | Chloro, methyl, ester |

| Reactivity | High (conjugated system) | Moderate (saturated chain) |

| Applications | Pharmaceutical intermediates | Agrochemicals, polymer modifiers |

Amino- and Fluoro-Substituted Analogs

- Molecular formula: C₈H₁₇ClFNO₂ .

- Molecular formula: C₉H₂₀ClNO₂ .

Key Contrasts :

- Substituent Effects: Amino/fluoro groups introduce hydrogen-bonding sites, improving solubility in polar solvents compared to the hydrophobic chloro-methyl variant.

- Bioactivity: Amino-substituted esters are more likely to interact with biological targets (e.g., enzymes), whereas chloro-methyl derivatives may prioritize chemical stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.